REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][CH:3]=1.[N:11]([C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1)=O>C(O)(=O)C>[C:13]1([N:11]=[N:1][C:2]2[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][CH:3]=2)[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1
|
Name
|
|
Quantity
|
9.18 g
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Type
|
reactant
|
Smiles
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NC1=CC=C(C(=O)O)C=C1
|
Name
|
|
Quantity
|
7.21 g
|
Type
|
reactant
|
Smiles
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N(=O)C1=CC=CC=C1
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Name
|
|
Quantity
|
100 mL
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Type
|
solvent
|
Smiles
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C(C)(=O)O
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
|
Stirring at room temperature
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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immediately forming a green solution with particles
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Type
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FILTRATION
|
Details
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was filtered off
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Type
|
WASH
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Details
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washed once with 50 mL of cold glacial acetic acid and twice with 100 mL of cold water
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Type
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DISSOLUTION
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Details
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The orange precipitate was dissolve in a hot mixture of 200 mL of ethanol and 20 mL of water
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Type
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TEMPERATURE
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Details
|
After cooling
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Type
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FILTRATION
|
Details
|
filtration and 15 h
|
Duration
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15 h
|
Type
|
CUSTOM
|
Details
|
drying under vacuum at 60° C
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)N=NC1=CC=C(C=C1)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.96 g | |
YIELD: PERCENTYIELD | 72% | |
YIELD: CALCULATEDPERCENTYIELD | 72.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |